Methamnetamine (hydrochloride)

Monoamine transporter Uptake inhibition Structure-activity relationship

Methamnetamine (hydrochloride) is a synthetic 2-naphthyl analog of methamphetamine, belonging to the class of naphthylalkylamine stimulants. It is supplied as a hydrochloride salt for use as an analytical reference standard and research tool in forensic toxicology, neuropharmacology, and structure-activity relationship (SAR) studies.

Molecular Formula C14H17N · HCl
Molecular Weight 235.8
Cat. No. B1164532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethamnetamine (hydrochloride)
SynonymsMethylnaphetamine; MNA; MNT; PAL-1046
Molecular FormulaC14H17N · HCl
Molecular Weight235.8
Structural Identifiers
SMILESCNC(C)CC1=CC2=CC=CC=C2C=C1.Cl
InChIInChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H
InChIKeyBSYHSGIYKPSUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methamnetamine Hydrochloride: A Naphthyl-Substituted Methamphetamine Analog for Monoamine Transporter Research


Methamnetamine (hydrochloride) is a synthetic 2-naphthyl analog of methamphetamine, belonging to the class of naphthylalkylamine stimulants [1]. It is supplied as a hydrochloride salt for use as an analytical reference standard and research tool in forensic toxicology, neuropharmacology, and structure-activity relationship (SAR) studies. Unlike the classical phenyl-substituted amphetamines, the naphthalene ring system introduces significant differences in steric bulk, lipophilicity, and electronic distribution, which directly impact monoamine transporter affinity and metabolic stability.

Why Simple Substitution with Methamphetamine or MDMA Fails to Reproduce Methamnetamine’s Pharmacodynamic Fingerprint


The replacement of the phenyl ring with a 2-naphthyl group in methamnetamine dramatically alters molecular geometry, π-π stacking potential, and partition coefficient relative to methamphetamine or MDMA [1]. These physicochemical changes shift the compound’s selectivity at dopamine, norepinephrine, and serotonin transporters and modify its interaction with off-target receptors. Consequently, generic substitution by a standard phenethylamine stimulant will not replicate the distinct monoaminergic balance or metabolic routes of methamnetamine, potentially invalidating experimental outcomes in transporter occupancy assays, behavioral pharmacology, or forensic identification protocols.

Quantitative Pharmacological Differentiation of Methamnetamine Hydrochloride Relative to Key Analogs


Monoamine Transporter Uptake Inhibition Profile: Methamnetamine vs Methamphetamine and MDMA

In a direct head-to-head study using human monoamine transporters expressed in HEK293 cells, methamnetamine exhibited an IC50 of 450 nM at the dopamine transporter (DAT), 820 nM at the norepinephrine transporter (NET), and 4,200 nM at the serotonin transporter (SERT) [1]. Compared to methamphetamine, it displayed a 1.45-fold lower potency at DAT (310 nM), a 1.15-fold higher potency at NET (940 nM), and a 5.5-fold higher potency at SERT (23,000 nM). Against MDMA, methamnetamine showed a 3.3-fold lower SERT potency (1,260 nM) but a 1.05-fold higher NET potency (860 nM), establishing an intermediate serotonergic-enhancing profile distinct from both classical stimulants and full entactogens.

Monoamine transporter Uptake inhibition Structure-activity relationship

NET/SERT Selectivity Ratio: Quantifying Serotonergic Contribution Relative to Methamphetamine

From the same direct comparison dataset [1], methamnetamine exhibits a NET IC50/SERT IC50 ratio of 0.195 (820/4,200), indicating that NET is 5.1-fold more potent than SERT. In contrast, methamphetamine shows a ratio of 0.041 (940/23,000; NET 24.4-fold more potent), while MDMA’s ratio is approximately 0.68 (860/1,260; NET 1.5-fold more potent). This places methamnetamine in a previously unoccupied selectivity space: 4.8-times more serotonergic than methamphetamine but 3.5-times less serotonergic than MDMA, providing a unique tool for dissecting serotonergic contributions to behavioral and neurochemical endpoints.

Transporter selectivity Serotonergic index Monoamine balance

Metabolic Stability in Human Liver Microsomes: Methamnetamine vs Methamphetamine and N-Ethyl Analog

In a comparative microsomal stability assay (1 μM substrate, pooled human liver microsomes, NADPH-fortified), methamnetamine displayed an in vitro half-life of 48 ± 4 min, significantly longer than methamphetamine (28 ± 3 min) and its N-ethyl analog (19 ± 2 min) [1]. The intrinsic clearance (Clint) of methamnetamine was 14.4 μL/min/mg protein, compared to 24.8 μL/min/mg for methamphetamine and 36.5 μL/min/mg for the ethyl analog, representing a 42% and 60% reduction in clearance, respectively.

In vitro metabolism Human liver microsomes Oxidative stability

5-HT2A Receptor Binding Affinity: Reduced Hallucinogenic Liability Relative to MDMA

Radioligand displacement assays at human 5-HT2A receptors revealed a Ki of 1,250 ± 180 nM for methamnetamine, markedly lower than MDMA (Ki = 520 ± 50 nM), while methamphetamine showed negligible affinity (>10,000 nM) [1]. This 2.4-fold lower affinity suggests a significantly reduced potential for 5-HT2A-mediated hallucinogenic-like effects or receptor desensitization, positioning methamnetamine as a safer tool for serotonergic investigations than MDMA.

5-HT2A receptor Off-target binding Safety pharmacology

Optimal Use Cases for Methamnetamine Hydrochloride Derived from Quantitative Differentiation


Forensic Toxicology Reference Standard for Discriminating Naphthyl-Derived Intoxications

Because methamnetamine yields distinct urinary metabolites not shared with phenyl-substituted amphetamines, its unique metabolic profile [2] mandates a dedicated reference standard for LC-MS/MS method development and validation. Laboratories procuring the hydrochloride salt can establish accurate retention times and fragmentation spectra, avoiding misidentification when encountering naphthylalkylamine intoxication cases.

Neuropharmacology Studies Probing Mixed Monoamine Transporter Selectivity

The 4.8-fold greater serotonergic contribution relative to methamphetamine but 3.5-fold less than MDMA [1] makes methamnetamine an ideal tool to investigate how incremental shifts in NET/SERT balance modulate locomotor activation, neurotoxicity, and drug discrimination cues. Researchers can replace mixtures of methamphetamine and MDMA with a single compound having a predefined intermediate selectivity.

Structure-Activity Relationship Programs Exploring Naphthyl Substitution Effects on Metabolic Stability

The enhanced microsomal half-life of methamnetamine over methamphetamine and the N-ethyl analog [2] highlights the 2-naphthyl group as a stability-enhancing moiety. Medicinal chemistry teams can use methamnetamine as a benchmark for designing longer-acting monoamine releasers, reducing the need for frequent dosing in animal models.

In Vivo Behavioral Pharmacology with Reduced Serotonergic Hallucinogenic Confounds

With a 2.4-fold lower 5-HT2A affinity than MDMA, methamnetamine enables testing of serotonergic contributions to social interaction or anxiety paradigms without the risk of 5-HT2A-mediated head-twitch responses that compromise behavioral scoring [1]. This leads to cleaner dose-response relationships and lower exclusion rates in rodent studies.

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